

(E)-3-(pyridin-3-yl)prop-2-en-1-ol chemical structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(3-Pyridyl)-2-propen-1-OL

Cat. No.: B043661

[Get Quote](#)

An In-depth Technical Guide to (E)-3-(pyridin-3-yl)prop-2-en-1-ol

Introduction and Strategic Overview

(E)-3-(pyridin-3-yl)prop-2-en-1-ol is a heterocyclic compound featuring a pyridine ring linked to an allylic alcohol moiety via a trans-configured double bond. The pyridine nucleus is a foundational scaffold in medicinal chemistry, present in numerous therapeutic agents due to its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring.^{[1][2]} This structural motif imparts specific physicochemical properties that are often crucial for molecular recognition and biological activity.^[2] Consequently, derivatives of pyridyl-propenol serve as valuable building blocks and intermediates in the synthesis of more complex molecules with potential applications in drug discovery and materials science.^{[3][4][5]} This guide provides a comprehensive technical overview of its chemical structure, synthesis, characterization, and potential applications for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental characteristics of (E)-3-(pyridin-3-yl)prop-2-en-1-ol are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

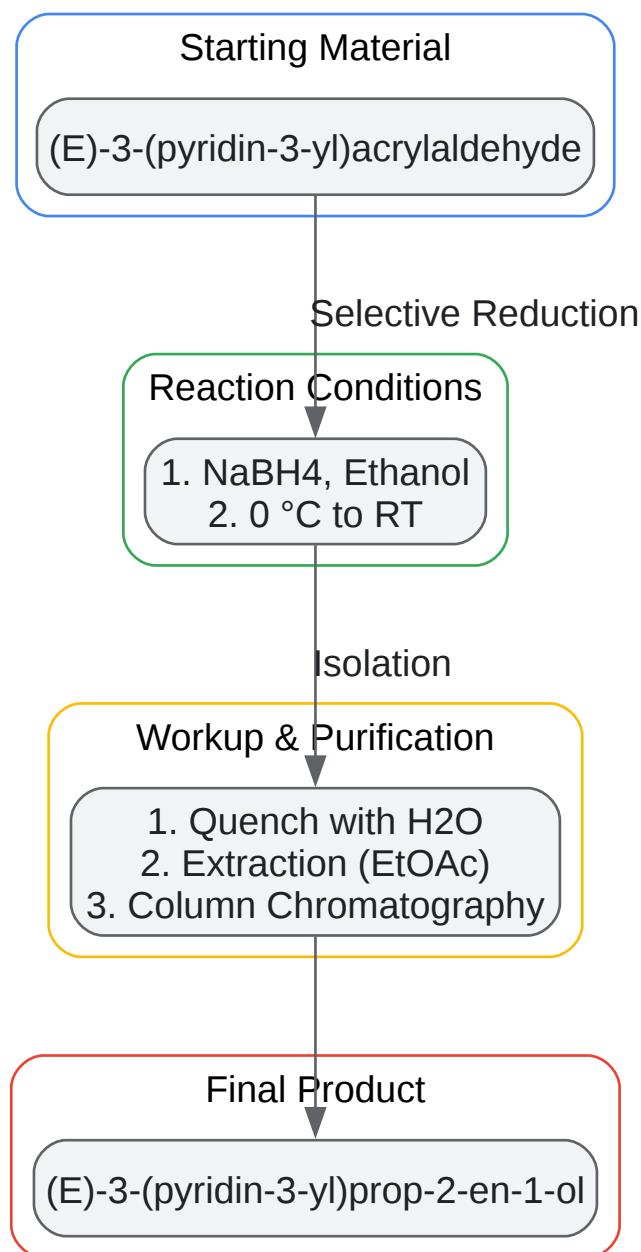
Property	Value	Source
IUPAC Name	(E)-3-pyridin-3-ylprop-2-en-1-ol	PubChem[6]
CAS Number	120277-39-6	PubChem[6]
Molecular Formula	C ₈ H ₉ NO	PubChem[6]
Molecular Weight	135.16 g/mol	PubChem[6]
Canonical SMILES	C1=CC(=CN=C1)C=CCO	PubChem[6]
InChIKey	RSFCHWDTMRVOJD-DUXPYHPUSA-N	PubChem[6]

Synthesis and Mechanistic Insights

The synthesis of (E)-3-(pyridin-3-yl)prop-2-en-1-ol can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired purity, and scalability. The most direct and common approach involves the selective reduction of a precursor α,β -unsaturated aldehyde.

Primary Synthetic Route: Selective Carbonyl Reduction

The most prevalent method for synthesizing allylic alcohols like (E)-3-(pyridin-3-yl)prop-2-en-1-ol is the selective reduction of the corresponding α,β -unsaturated aldehyde, (E)-3-(pyridin-3-yl)acrylaldehyde.


Causality and Reagent Selection: The core challenge in this transformation is to reduce the aldehyde functional group to a primary alcohol without affecting the conjugated C=C double bond. Standard, highly reactive reducing agents like excess Lithium Aluminum Hydride (LiAlH₄) can lead to the over-reduction of both the aldehyde and the alkene, yielding 3-pyridin-3-ylpropan-1-ol.[7][8] Therefore, chemoselective reducing agents are required. Sodium borohydride (NaBH₄) is often the reagent of choice for this purpose under controlled conditions, as it is milder and more selective for aldehydes and ketones over alkenes. Alternatively, using a stoichiometric amount of LiAlH₄ at low temperatures can also achieve the desired selective reduction.[7][8]

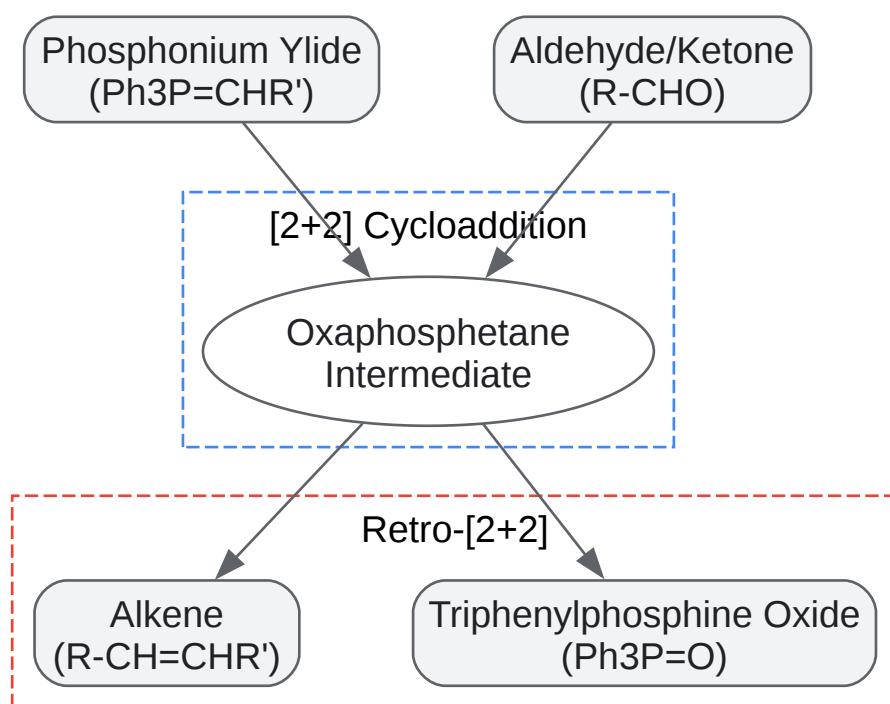
Experimental Protocol: Selective Reduction of (E)-3-(pyridin-3-yl)acrylaldehyde

This protocol is adapted from established procedures for the selective reduction of cinnamaldehyde derivatives.^{[7][9]}

- **Reaction Setup:** A solution of (E)-3-(pyridin-3-yl)acrylaldehyde (1 equivalent) is prepared in a suitable protic solvent, such as ethanol or methanol, in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice-water bath to 0 °C.
- **Reagent Addition:** Sodium borohydride (NaBH₄) (1.0 - 1.5 equivalents) is added portion-wise to the stirred solution over 15-30 minutes, ensuring the temperature remains between 0-5 °C. The slow addition is critical to control the exothermic reaction and maintain selectivity.
- **Reaction Monitoring:** The progress of the reaction is monitored by Thin-Layer Chromatography (TLC), eluting with a mixture such as ethyl acetate/hexane. The disappearance of the starting aldehyde spot indicates reaction completion.
- **Workup and Quenching:** Once the reaction is complete (typically 1-2 hours), it is carefully quenched by the slow addition of water or a dilute acid (e.g., 1 M HCl) to destroy any excess NaBH₄.
- **Extraction:** The aqueous mixture is extracted three times with an organic solvent such as ethyl acetate or dichloromethane.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by flash column chromatography on silica gel to yield pure (E)-3-(pyridin-3-yl)prop-2-en-1-ol.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of (E)-3-(pyridin-3-yl)prop-2-en-1-ol.

Alternative Route: The Wittig Reaction

An alternative strategy for constructing the carbon skeleton and the double bond simultaneously is the Wittig reaction.[10][11][12] This powerful olefination method involves the reaction of a phosphonium ylide with an aldehyde or ketone.[12][13]

Mechanistic Overview: The synthesis would start from 3-pyridinecarboxaldehyde. This would react with a suitable phosphonium ylide bearing a protected hydroxyl group, such as (2-(triphenylphosphoranylidene)ethoxy)trimethylsilane. The reaction forms an oxaphosphetane intermediate which then collapses to form the desired alkene and triphenylphosphine oxide.[13] A subsequent deprotection step would reveal the primary alcohol. The use of stabilized ylides generally favors the formation of the (E)-alkene.[11]

General Wittig Reaction Pathway

[Click to download full resolution via product page](#)

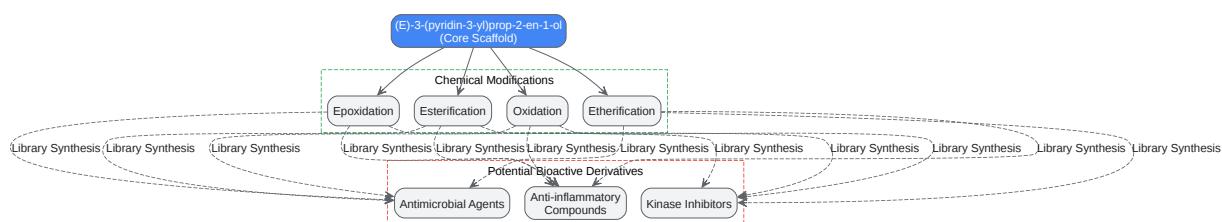
Caption: Generalized mechanism of the Wittig olefination reaction.

Spectroscopic and Analytical Characterization

Unambiguous characterization of (E)-3-(pyridin-3-yl)prop-2-en-1-ol is achieved through a combination of spectroscopic techniques. While a specific complete dataset is not available from the search results, the expected spectral features can be predicted based on its structure and data from analogous compounds.[14]

Technique	Expected Observations
¹ H NMR	<ul style="list-style-type: none">- Pyridyl Protons: Signals in the aromatic region (δ 7.0-8.6 ppm), showing characteristic splitting patterns for a 3-substituted pyridine ring.- Vinylic Protons: Two doublets in the olefinic region (δ 6.0-7.0 ppm) with a large coupling constant ($J \approx 15-16$ Hz), confirming the (E)-stereochemistry.- Methylene Protons: A doublet adjacent to the hydroxyl group ($\delta \sim 4.3$ ppm).- Hydroxyl Proton: A broad singlet which is exchangeable with D₂O.
¹³ C NMR	<ul style="list-style-type: none">- Pyridyl Carbons: Signals in the aromatic region ($\delta \sim 120-150$ ppm).- Vinylic Carbons: Two signals in the olefinic region ($\delta \sim 125-135$ ppm).- Methylene Carbon: A signal for the -CH₂OH carbon at $\delta \sim 63$ ppm.
IR Spectroscopy	<ul style="list-style-type: none">- O-H Stretch: A broad absorption band around 3300-3400 cm⁻¹ (alcohol).- C-H Stretch (sp²): Absorption band just above 3000 cm⁻¹.- C=C Stretch: Absorption around 1600-1650 cm⁻¹ (alkene and pyridine ring).- C-O Stretch: A strong absorption band around 1050 cm⁻¹ (primary alcohol).
Mass Spectrometry	<ul style="list-style-type: none">- Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 135.16).

Applications in Research and Drug Development


The pyridine ring is a privileged scaffold in medicinal chemistry, known for improving pharmacokinetic properties and providing key binding interactions.^{[1][2]} (E)-3-(pyridin-3-yl)prop-2-en-1-ol, as a functionalized pyridine derivative, holds significant potential as an intermediate for the synthesis of bioactive molecules.

Potential Therapeutic Areas: Derivatives of pyridine are associated with a wide array of biological activities, including:

- Anticancer: Many kinase inhibitors incorporate the pyridine motif to interact with the hinge region of the ATP-binding pocket.[15]
- Antibacterial: Pyridine-containing structures, such as 3-(pyridine-3-yl)-2-oxazolidinone derivatives, have shown potent activity against Gram-positive bacteria.[5]
- Anti-inflammatory: Pyridinone and pyridazine derivatives have been investigated as dual COX-1/COX-2 inhibitors for anti-inflammatory applications.[16]
- Neuroscience: The pyridine core is present in various compounds targeting CNS receptors.

The allylic alcohol functionality of (E)-3-(pyridin-3-yl)prop-2-en-1-ol allows for further chemical modifications, such as oxidation to the corresponding aldehyde, esterification, or etherification, enabling the generation of diverse chemical libraries for high-throughput screening.

Role as a Synthetic Scaffold

[Click to download full resolution via product page](#)

Caption: Potential of the title compound as a scaffold in drug discovery.

Conclusion

(E)-3-(pyridin-3-yl)prop-2-en-1-ol is a synthetically accessible and versatile chemical entity. Its structure, combining the pharmaceutically relevant pyridine core with a modifiable allylic alcohol side chain, makes it a valuable intermediate for medicinal chemists and synthetic researchers. The straightforward synthesis via selective reduction and robust methods for its characterization underscore its utility. Further exploration of this compound and its derivatives is warranted to unlock its full potential in the development of novel therapeutic agents and functional materials.

References

- Chemistry Online. (2022, November 28). Reduction of cinnamaldehyde with LiAlH4. [\[Link\]](#)
- The Royal Society of Chemistry.
- Journal UIN Jakarta. Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (*Cinnamomum burmanii*) to 2-hydroxycinnamaldehyde. [\[Link\]](#)
- Rzepa, H. (2015, April 1). Mechanism of the Lithal (LAH) reduction of cinnamaldehyde. Henry Rzepa's Blog. [\[Link\]](#)
- ResearchGate. (2022, May 10). Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (*Cinnamomum burmanii*) to 2-hydroxycinnamaldehyde. [\[Link\]](#)
- ResearchGate. Highly Selective Reduction of Cinnamaldehyde to Cinnamyl Alcohol Using Nanometric Alkali Metal Hydrides. [\[Link\]](#)
- PubChem. (2E)-3-(3-Pyridinyl)-2-propen-1-ol. [\[Link\]](#)
- The Royal Society of Chemistry.
- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [\[Link\]](#)
- Pharmaffiliates. (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. [\[Link\]](#)
- Industrial Chemicals. (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. [\[Link\]](#)
- NROChemistry. Wittig Reaction: Mechanism and Examples. [\[Link\]](#)
- Organic Chemistry Portal. Wittig Reaction. [\[Link\]](#)
- Wikipedia. Wittig reaction. [\[Link\]](#)
- MDPI. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. [\[Link\]](#)
- PMC. Synthesis of pyripyropene derivatives and their pest-control efficacy. [\[Link\]](#)
- YouTube. (2019, January 9). the Wittig reaction. [\[Link\]](#)
- Frontiers. (2022, July 17). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)

- PMC. 3-(Pyridin-3-yl)propionic acid. [\[Link\]](#)
- PubChem. (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one. [\[Link\]](#)
- ResearchGate. (2025, August 5). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. [\[Link\]](#)
- PMC. Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. [\[Link\]](#)
- SpectraBase. PYRIDIN-3-YL)-PROP-2-EN-1-ONE - Optional[¹³C NMR] - Chemical Shifts. [\[Link\]](#)
- SpectraBase. (E)-3-dimethylamino-1-pyridin-2-ylprop-2-en-1-one - Optional[¹³C NMR]. [\[Link\]](#)
- ijrpr.
- Semantic Scholar.
- ResearchGate. Recent Advances of Pyridinone in Medicinal Chemistry. [\[Link\]](#)
- MDPI. (2024, October 22). Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. [\[Link\]](#)
- Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [\[Link\]](#)
- PMC. (2022, November 21). Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties. [\[Link\]](#)
- PubMed. (2024, January 25). Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)
- PMC. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. [\[Link\]](#)
- ResearchGate. (2025, August 7).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Buy (E)-3-(Dimethylamino)-1-(Pyridin-3-yl)prop-2-en-1-one at Affordable Prices, Versatile Compound for Organic Synthesis [forecastchemicals.com]
- 5. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 6. (2E)-3-(3-Pyridinyl)-2-propen-1-ol | C₈H₉NO | CID 5861913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemistry-online.com [chemistry-online.com]
- 8. Mechanism of the Lital (LAH) reduction of cinnamaldehyde. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. rsc.org [rsc.org]
- 15. Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(E)-3-(pyridin-3-yl)prop-2-en-1-ol chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043661#e-3-pyridin-3-yl-prop-2-en-1-ol-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com